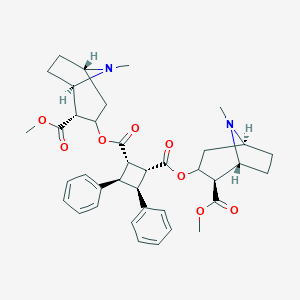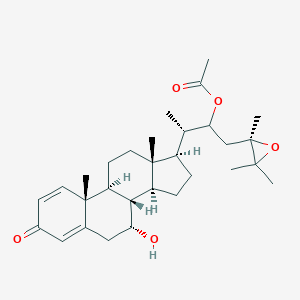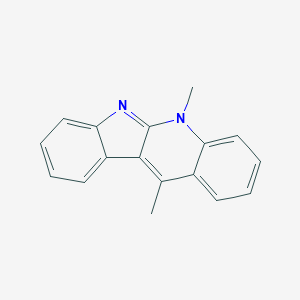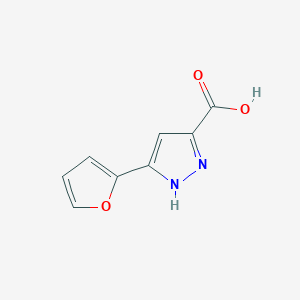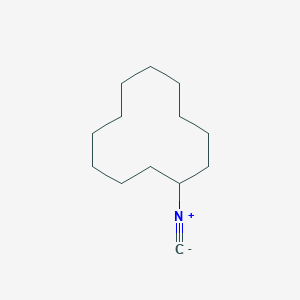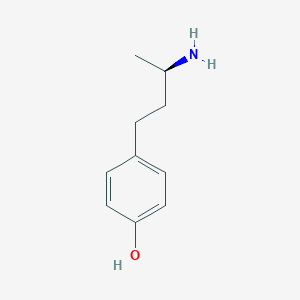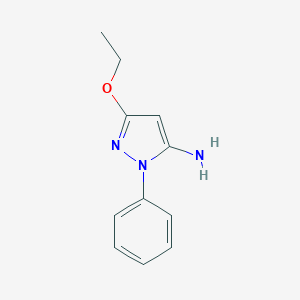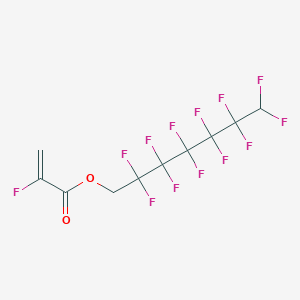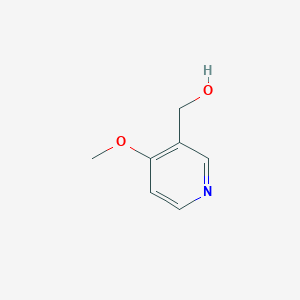![molecular formula C15H10N2 B038602 1H-Phenanthro[9,10-d]imidazole CAS No. 236-02-2](/img/structure/B38602.png)
1H-Phenanthro[9,10-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Phenanthro[9,10-d]imidazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a fused heterocyclic system that contains two nitrogen atoms and a benzene ring. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mécanisme D'action
The mechanism of action of 1H-Phenanthro[9,10-d]imidazole derivatives is not fully understood. However, studies have shown that these compounds can inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in cancer cell growth and proliferation. Additionally, these compounds can induce apoptosis by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
1H-Phenanthro[9,10-d]imidazole derivatives have been found to have several biochemical and physiological effects. These compounds can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Studies have also shown that these compounds can modulate the immune system and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-Phenanthro[9,10-d]imidazole derivatives in lab experiments is their potential to inhibit the growth of cancer cells. These compounds can also be used to study the mechanism of action of certain enzymes and pathways. However, one of the limitations of using these compounds is their potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of these compounds.
Orientations Futures
There are several future directions for the study of 1H-Phenanthro[9,10-d]imidazole derivatives. One direction is to explore their potential as anticancer agents. Studies can be conducted to determine the efficacy and safety of these compounds in animal models and clinical trials. Another direction is to investigate their potential as anti-inflammatory and antioxidant agents. These compounds can also be studied for their potential in treating neurodegenerative diseases and improving cognitive function.
Conclusion:
1H-Phenanthro[9,10-d]imidazole is a heterocyclic compound that has potential applications in scientific research. Its unique properties have made it a promising candidate for cancer research and other fields. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1H-Phenanthro[9,10-d]imidazole have been discussed in this paper. Further studies are needed to fully explore the potential of this compound.
Applications De Recherche Scientifique
1H-Phenanthro[9,10-d]imidazole has been found to have potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 1H-Phenanthro[9,10-d]imidazole derivatives can inhibit the growth of cancer cells by inducing apoptosis. These compounds have also been found to have anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
236-02-2 |
|---|---|
Nom du produit |
1H-Phenanthro[9,10-d]imidazole |
Formule moléculaire |
C15H10N2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C15H10N2/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-14(12)16-9-17-15/h1-9H,(H,16,17) |
Clé InChI |
WRQHNSKKYGHTLO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC=N4 |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC=N4 |
Autres numéros CAS |
236-02-2 |
Synonymes |
DIBENZOBENZIMIDAZOLE; 1H-Phenanthro[9,10-d]imidazole |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



